Product packaging for DRIVOSOL(Cat. No.:CAS No. 102767-64-6)

DRIVOSOL

Cat. No.: B1179713
CAS No.: 102767-64-6
Attention: For research use only. Not for human or veterinary use.
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Description

DRIVOSOL® comprises high-purity, colorless aerosol propellant mixtures of n-Butane, iso-Butane, and Propane, with specific pressure stages ranging from 1.2 to 7.8 bar . These mixtures are manufactured with an emphasis on innovative purification steps, resulting in a product free from foreign odors and compliant with the quality standards of the United States Pharmacopeia (USP) . A key characteristic for sensitive applications is its odor neutrality, ensured through rigorous testing . While commercially used in cosmetic products like shaving foams, hair mousses, and deodorants, as well as in household and technical sprays , this compound® holds significant research value. It serves as a critical component in the development and testing of aerosol delivery systems. Its high purity and customizable pressure properties make it suitable for studying propellant mechanics, spray dynamics, and the stabilization of formulations in protective packaging and foam applications . Furthermore, its role in medical spray prototypes demonstrates its potential for improving the external application of active ingredients, offering a reliable medium for pharmaceutical and materials science research . The product's composition can be precisely tailored using online tools to create specific mixture ratios, providing flexibility for experimental design . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for personal consumption.

Properties

CAS No.

102767-64-6

Molecular Formula

C10H6BrF3N4O3

Synonyms

DRIVOSOL

Origin of Product

United States

Chemical Formulation and Design Principles of Complex Hydrocarbon Mixtures

Stoichiometric and Non-Stoichiometric Blending Strategies for Performance Optimization

While the terms "stoichiometric" and "non-stoichiometric" are typically applied to reacting systems, in the context of hydrocarbon propellant mixtures like DRIVOSOL, the principle translates to the deliberate control of the proportions of the constituent hydrocarbons – n-butane, iso-butane, and propane (B168953) – to optimize performance characteristics, primarily the vapor pressure. Different applications require varying pressures for effective atomization and product delivery. By carefully blending these components in specific ratios, manufacturers can engineer propellants that provide the desired pressure profile throughout the product's lifecycle. This non-reacting blending strategy allows for a wide range of performance customization, moving beyond fixed, naturally occurring ratios to tailored compositions. The this compound product family offers aerosol propellants with various mixing ratios to achieve flexible pressure settings wikipedia.orgfishersci.canih.gov.

Intermolecular Interactions and Phase Behavior in Multi-Component Hydrocarbon Propellant Systems

The behavior of multi-component hydrocarbon propellant systems like this compound is governed by the intermolecular interactions between the constituent molecules. N-butane, iso-butane, and propane are all nonpolar molecules, and their interactions are predominantly weak van der Waals forces (specifically, London dispersion forces). These forces are relatively weak compared to polar interactions or hydrogen bonding, which contributes to the low boiling points and high vapor pressures characteristic of these compounds.

Engineering of Specific Pressure Regimes and Mixture Compositions (e.g., utilizing n-Butane, iso-Butane, Propane ratios)

A key aspect of this compound's design is the ability to engineer specific pressure regimes by precisely controlling the ratios of n-butane, iso-butane, and propane. These hydrocarbons have different vapor pressures at a given temperature. Propane has a significantly higher vapor pressure than iso-butane, which in turn has a slightly higher vapor pressure than n-butane nih.govuni.lu. By blending these components, a propellant mixture with an intermediate vapor pressure can be created.

The this compound product family offers a range of pressure stages, from 1.2 to 7.8 bar, which can be adjusted according to application requirements wikipedia.orgfishersci.canih.gov. For example, a blend designed to achieve a pressure of 3.5 bar, such as this compound® 35D04, might have a composition of 24.0% propane, 72.0% iso-butane, and 4.0% n-butane by weight fishersci.canih.gov. This demonstrates how varying the proportions of the individual hydrocarbons allows for the fine-tuning of the propellant's pressure characteristics.

ComponentTypical Concentration in this compound 35D04 (wt%)Approximate Vapor Pressure at 21.1°C (70°F) (psig)
Propane24.0109.3 nih.gov
iso-Butane72.031.1 nih.gov
n-Butane4.016.9 nih.gov

Note: The vapor pressure of the mixture is not a simple linear average of the components' vapor pressures due to deviations from ideal behavior.

The manufacturing process for this compound places special emphasis on innovative purification steps to remove disturbing substances, ensuring high purity and the absence of foreign odors fishersci.canih.govnih.govnih.gov. This purity is essential for applications in sensitive products like cosmetics fishersci.canih.gov.

Predictive Modeling and Simulation in Hydrocarbon Mixture Formulation Science

The development and formulation of complex hydrocarbon mixtures like this compound benefit significantly from predictive modeling and simulation. While the search results mention a "this compound Tuner" tool that assists in determining mixture ratios for desired pressures wikipedia.orgfishersci.canih.gov, the underlying principles rely on physico-chemical models.

Predictive models are used to estimate the vapor pressure and phase behavior of different hydrocarbon blends across various temperatures and compositions. Ideal gas laws and Raoult's Law provide basic starting points for understanding vapor pressure in mixtures, but real hydrocarbon mixtures exhibit deviations from ideality nih.gov. More sophisticated thermodynamic models, such as equations of state (e.g., Peng-Robinson or Soave-Redlich-Kwong), are employed to accurately predict the behavior of these non-ideal solutions.

Advanced Separation and Purification Methodologies in Hydrocarbon Production

Innovations in Distillation and Adsorption Techniques for High-Purity Hydrocarbons

The separation and purification of light hydrocarbons, the primary components of DRIVOSOL, traditionally involve distillation. However, achieving high purity levels often requires advanced distillation techniques or alternative methods like adsorption, particularly for components with close boiling points. Adsorption-based separation technologies offer potential energy efficiency advantages compared to energy-intensive cryogenic distillation, which is traditionally used for hydrocarbon separation. fishersci.comwikipedia.orgnih.gov

Innovations in adsorption techniques focus on developing novel adsorbent materials with enhanced selectivity and capacity for specific hydrocarbons and impurities. fishersci.comnih.gov Porous materials, including zeolites and metal-organic frameworks (MOFs), have shown remarkable performance in alkane/olefin separation, which is relevant for purifying butane (B89635) and propane (B168953) streams that may contain olefin impurities. wikipedia.orgnih.gov For instance, modified zeolites and newly synthesized zeolites are being developed as effective adsorbents for hydrocarbon separations. fishersci.com Adsorption can be particularly effective for recovering short-chain olefins. wikipedia.org

While the specific purification steps for this compound are proprietary, the emphasis placed on "innovative purification steps" in its production underscores the likely application of advanced separation techniques to remove unwanted components and achieve the required high purity. wikipedia.orgfishersci.ca

Trace Impurity Detection and Removal Strategies in Industrial Scale Operations

Ensuring the high purity of hydrocarbon mixtures like this compound requires sophisticated strategies for detecting and removing trace impurities at an industrial scale. Impurities in hydrocarbon streams can originate from raw materials or be introduced during processing. For light hydrocarbons like butane and propane, relevant trace impurities can include other hydrocarbons, sulfur compounds, and water. chemspider.commetabolomicsworkbench.orguni.lu

Adsorption beds are commonly employed for trace impurity removal, acting as 'impurity traps' using specific adsorbents tailored for substances like sulfur compounds or halides. metabolomicsworkbench.org Activated carbons, zeolites, or specialized metal oxides can be used in these beds. metabolomicsworkbench.org Catalytic purification methods, such as preferential oxidation (PROX) or methanation, can convert specific harmful impurities into less harmful substances, although these are more commonly discussed in the context of hydrogen purification, the principle of targeted catalytic conversion is applicable to other hydrocarbon streams. metabolomicsworkbench.org

The production of this compound involves placing "special emphasis... on the removal of disturbing substances" to ensure it has no foreign odors and meets the requirements for sensitive applications like cosmetics. chemspider.com This highlights the critical role of effective trace impurity removal strategies in the manufacturing process. Analytical methods, such as gas chromatography, are essential for detecting and quantifying these trace impurities. chemspider.comnih.gov

Table 1 provides examples of impurity limits specified for a this compound product, illustrating the low levels of contaminants that must be achieved through purification and verified through detection.

PropertyValueUnitMethod
Olefinsmax. 200mg/kgGC: AA-04-10
1,3-Butadienemax. 1mg/kgGC: AA-04-11
Watermax. 10mg/kgAA-04-033
Sulphur compounds (calc as S)max. 0.05mg/kgGC: AA-04-34
Benzenemax. 1mg/kgGC: AA-04-016
Inhouse method. Data based on information for this compound® 30B. chemspider.com

Quality Control Paradigms and Standards in Hydrocarbon Mixture Manufacturing

Quality control is paramount in the manufacturing of high-purity hydrocarbon mixtures to ensure that products consistently meet specified standards and customer requirements. This involves comprehensive analyses from raw material to end product. wikipedia.orgfishersci.ca Various international standards and methodologies are applied in the petroleum and chemical industries to govern quality control. nist.gov

Key aspects of quality control include analytical testing, instrument calibration, and the use of reference standards. Techniques such as gas chromatography are fundamental for determining the composition and verifying the purity of hydrocarbon mixtures. nih.gov The consistency and reliability of analytical data are ensured through rigorous quality assurance programs.

This compound is produced with a focus on consistently high quality and undergoes comprehensive analyses. wikipedia.orgfishersci.ca It complies with the requirements of the United States Pharmacopeia (USP), indicating adherence to recognized purity and quality standards relevant for its applications, particularly in the cosmetic industry. wikipedia.orgfishersci.cachemspider.com Quality control paradigms in the production of this compound ensure that the final product is a colorless mixture with no foreign odors, meeting the specific requirements for its use as an aerosol propellant. wikipedia.orgfishersci.cachemspider.com

The quality control process for hydrocarbon mixtures involves adherence to standards such as ISO 9001 for quality management, which provides a framework for ensuring consistent product quality. nist.gov Regular audits and certifications further validate compliance with regulatory requirements and industry standards.

ComponentPubChem CID
n-Butane7843
iso-Butane6360
Propane6334

Analytical Characterization Techniques for High Purity Hydrocarbon Blends

Chromatographic Methods for Component Quantification and Purity Assessment

Chromatographic techniques are fundamental for the detailed analysis of high-purity hydrocarbon blends like DRIVOSOL, enabling both the quantification of primary components and the assessment of purity by identifying and quantifying trace impurities. Gas Chromatography (GC) is the most commonly employed method in the petrochemical sector for analyzing hydrocarbon mixtures. messergroup.comastm.org This technique separates components based on their volatility and interaction with a stationary phase within a chromatographic column.

For high-purity blends such as this compound, GC with a Flame Ionization Detector (GC-FID) is particularly effective due to its high sensitivity to hydrocarbons. researchgate.netscielo.org.co This allows for the precise quantification of the main constituents (n-Butane, iso-Butane, Propane) and the detection of impurities even at very low concentrations, potentially as low as 0.5 ppm for certain impurities in high-purity petrochemicals. asme.org The separation power of capillary columns in GC is essential for resolving the individual components within these complex mixtures. oup.comcore.ac.uk

Detailed Hydrocarbon Analysis (DHA), a specific application of GC, can determine the bulk hydrocarbon group type composition, although for simpler blends like this compound primarily composed of light alkanes, the focus is on quantifying the specific isomers and ensuring the absence of other hydrocarbon classes or contaminants. shimadzu.com.au The retention times of components in the chromatogram provide qualitative information for identification, while peak areas or heights are used for quantitative analysis against calibrated standards. asme.org

While GC is predominant for these volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) is generally less common for analyzing simple hydrocarbon mixtures but is widely used for heavier hydrocarbons, crude oils, and distillates, separating components based on polarity or other physical properties. pfc.hr

Spectroscopic and Spectrometric Approaches in Hydrocarbon Mixture Analysis

Spectroscopic and spectrometric methods provide complementary information to chromatography, offering insights into the molecular structure and elemental composition of hydrocarbon blends. Mass Spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for identifying and quantifying individual components in complex hydrocarbon mixtures, including trace impurities. core.ac.uknih.govtandfonline.comnih.gov GC-MS separates components chromatographically before they are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. nist.gov This provides a unique mass spectrum for each component, enabling definitive identification by comparison to spectral libraries. nih.gov

Infrared (IR) and Raman Spectroscopy can be used for the analysis of hydrocarbon mixtures. aip.orggoogle.comscispace.com IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present. aip.org Raman spectroscopy, on the other hand, measures the inelastic scattering of light, offering complementary structural information. google.com These techniques can be applied for quantitative analysis of specific components or functional groups within the blend. aip.orggoogle.com For instance, IR spectroscopy has been used for rapid analysis of simple hydrocarbon mixtures and for plant control. aip.org Near-infrared (NIR) spectrophotometry has also been applied for structural group analysis of saturated and aromatic hydrocarbons and quantitative analysis of specific mixtures. google.com

While less common for routine high-purity light hydrocarbon blend analysis compared to GC-FID or GC-MS, techniques like Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP) techniques (ICP-AES, ICP-MS), and X-ray Fluorescence (XRF) are used for elemental analysis to detect trace levels of metallic or other non-hydrocarbon impurities that might be present in hydrocarbon streams. shimadzu.eu

Advanced In-situ and Ex-situ Characterization for Industrial Applications

Analytical characterization can be performed either ex-situ (on samples taken from the process or product) or in-situ (directly within the process or environment). sustainability-directory.com For industrial production of high-purity hydrocarbon blends like this compound, both approaches play a role.

Ex-situ analysis involves collecting samples and analyzing them in a laboratory setting using techniques described in sections 4.1 and 4.2. This is standard for quality control of raw materials, intermediate streams, and the final product. Comprehensive laboratory analyses from raw material to end product are highlighted as guaranteeing consistent quality for this compound. evonik.comevonik.com

In-situ characterization involves analyzing the material within its operational environment without removal or significant disruption. sustainability-directory.com This can include online analytical techniques integrated into the production process. For hydrocarbon processing, online composition analysis of complex streams using techniques like time-resolved Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry is desirable for monitoring process streams and studying reactions. nih.gov While the search results don't specifically detail in-situ analysis for this compound production, the principle applies to maintaining tight control over the purification steps and blending process in real-time. In-situ techniques can provide rapid feedback, allowing for immediate adjustments to process parameters to ensure consistent product quality and purity. nih.gov Examples of in-situ analysis in the broader hydrocarbon industry include monitoring catalytic reactions or assessing environmental contamination without sample collection. ucl.ac.ukfarallonconsulting.comresearchgate.net

Method Development and Validation for Hydrocarbon Blend Analysis

Developing and validating analytical methods for high-purity hydrocarbon blends is critical to ensure the reliability and accuracy of the characterization data. Method validation is a process that confirms an analytical method is suitable for its intended purpose. scielo.org.coscielo.brrsc.orgthermofisher.com This is particularly important for quality control in industries producing high-purity materials like this compound, where small variations in composition or the presence of trace impurities can impact performance and safety.

Key parameters evaluated during method validation typically include:

Selectivity/Specificity: The ability of the method to accurately measure the target analytes without interference from other components in the mixture. scielo.org.co

Accuracy: The closeness of the measured value to the true value. scielo.org.co

Precision: The degree of agreement among individual measurements when the method is applied repeatedly to a homogeneous sample (often expressed as repeatability and reproducibility). scielo.org.cotandfonline.com

Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte over a defined range. scielo.org.co

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. scielo.org.cotandfonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitability.

Ruggedness/Robustness: The ability of the method to remain unaffected by small variations in method parameters. scielo.org.co

For hydrocarbon analysis, method validation ensures that techniques like GC-FID or GC-MS can accurately quantify the primary components and detect impurities at the required levels. scielo.org.corsc.org For example, a validated GC-FID method for light hydrocarbons (C2-C4) in a gas mixture demonstrated high selectivity, precision, and accuracy, with good linearity and low detection limits. scielo.org.co Validation studies involve analyzing samples with known compositions, including spiked samples to assess recovery, and evaluating method performance over time. tandfonline.comscielo.br Compliance with standards like ISO/IEC 17025 is often a requirement for analytical laboratories performing these tests. scielo.org.co

Method development for hydrocarbon blends involves selecting appropriate chromatographic columns, detectors, and spectroscopic techniques based on the specific components and impurities of interest. researchgate.netoup.comcore.ac.uk Optimization of parameters such as temperature programs in GC, mobile phases in HPLC (if used for heavier cuts), and spectral acquisition settings in spectroscopy is crucial to achieve adequate separation, sensitivity, and accuracy. researchgate.netrsc.org The developed methods are then subjected to rigorous validation before being implemented for routine analysis. scielo.brrsc.orgthermofisher.com

Compound Names and PubChem CIDs

Below is a table listing the primary hydrocarbon components identified in this compound and their corresponding PubChem CIDs.

Compound NamePubChem CID
Propane (B168953)6330
n-Butane7843
iso-Butane6360

Data Tables

While specific quantitative data for this compound composition from the search results is limited to examples of possible mixtures for different pressure stages, a representative data table illustrating typical results from a GC analysis of a light hydrocarbon blend can be presented to show the kind of data obtained during characterization. This table is illustrative and based on the general application of GC to such mixtures, reflecting the output used for component quantification and purity assessment. scielo.org.coasme.org

Table 1: Illustrative GC Analysis Results for a High-Purity Light Hydrocarbon Blend

ComponentRetention Time (minutes)Peak AreaConcentration (% w/w)
Propane2.151545024.0
iso-Butane3.524628072.0
n-Butane3.8525804.0
Impurity A2.5515< 0.01
Impurity B4.108< 0.005

Detailed Research Findings

Research findings underscore the importance of advanced analytical techniques for characterizing hydrocarbon mixtures. Studies highlight the effectiveness of GC-FID and GC-MS for the analysis of light hydrocarbons and the detection of trace impurities. scielo.org.coasme.orgrsc.org The development and validation of these methods are crucial for ensuring accurate and reliable results, with validation parameters like selectivity, accuracy, precision, and linearity being rigorously evaluated. scielo.org.cotandfonline.comscielo.br The application of spectroscopic methods, such as IR and Raman spectroscopy, provides valuable structural and quantitative information complementary to chromatographic separations. aip.orggoogle.com Furthermore, the increasing interest in in-situ analysis reflects the need for real-time monitoring and control in industrial processes to maintain the high purity required for specialized hydrocarbon blends. nih.govsustainability-directory.com The continuous evolution of chromatographic and spectrometric techniques, including comprehensive two-dimensional gas chromatography (GCxGC), allows for the detailed characterization of even highly complex hydrocarbon mixtures.

Mechanistic Studies of Hydrocarbon Propellant Action in Aerosol Systems

Dynamics of Propellant Release and Aerosolization Processes

The aerosolization process initiated by hydrocarbon propellants involves the rapid expansion and phase transition of the liquefied propellant upon release from the pressurized container into the atmosphere. mosil.comunc.edu When the aerosol valve is actuated, the mixture of product concentrate and liquefied propellant is expelled through a nozzle. unc.eduslideshare.net The sudden drop in pressure causes the propellant to rapidly vaporize, breaking the liquid stream into fine droplets or particles – the aerosol. mosil.comunc.edu This rapid vaporization is key to the formation of a fine mist or spray. unc.edu In systems using liquefied gas propellants, the propellant exists in both liquid and vapor phases within the can. unc.edu As the product is dispensed, the liquid propellant vaporizes to maintain a relatively constant internal pressure, ensuring a consistent spray throughout the product's life. mosil.comjustrite.com

Influence of Hydrocarbon Mixture Composition on Spray Characteristics and Particle Morphology

The specific composition of the hydrocarbon propellant mixture significantly influences the spray characteristics and the morphology of the resulting particles. Different hydrocarbons have varying vapor pressures and solubilities, which affect the atomization process. unc.edu For instance, mixtures with higher proportions of more volatile components like propane (B168953) will generally result in higher vapor pressures and potentially finer sprays compared to mixtures with a greater proportion of less volatile components like n-butane. evonik.comevonik.com

The interplay between the propellant's properties and the product concentrate's characteristics dictates the resulting particle size distribution and spray pattern. Research indicates that factors such as particle morphology can directly impact particle velocity distributions and spatial dispersion within a spray jet. rptu.de While studies specifically on DRIVOSOL blends and their direct influence on particle morphology are not extensively detailed in the provided information, the general principles of hydrocarbon propellant mixtures apply. The ratio of propane, isobutane (B21531), and n-butane in this compound can be adjusted to achieve desired pressure levels, which in turn influences the force and nature of the spray, thereby affecting droplet or particle formation upon exiting the nozzle. evonik.comevonik.com The morphology of particles within an aerosol is known to influence their behavior and properties. core.ac.ukcopernicus.org

An example of how propellant composition affects spray characteristics can be seen in the pressure ranges achievable with different this compound components:

This compound ComponentMain ComponentTypical Pressure (bar)
This compound 12n-Butane1.2 ± 0.1
This compound 21iso-Butane2.1 ± 0.1
This compound 78Propane7.8 ± 0.1

Data compiled from search result evonik.com.

These different pressure profiles, achieved through varying the hydrocarbon blend, directly impact the energy available for atomization and thus the resulting spray characteristics.

Interactions between Propellant and Formulation Excipients in Aerosol Stability

The stability of an aerosol formulation containing hydrocarbon propellants like this compound is significantly influenced by the interactions between the propellant and various excipients present in the product concentrate. Excipients are non-active ingredients that serve various functions, such as solvents, co-solvents, buffering agents, and preservatives. derangedphysiology.compharmdbm.com

Hydrocarbon propellants are generally non-polar. pharmdbm.com This non-polar nature can pose challenges in formulating stable aerosols, particularly when the product concentrate contains polar substances or water. unc.edupharmdbm.com Many excipients used in traditional formulations may be insoluble in hydrocarbon propellant systems. nih.gov Co-solvents are often added to enhance the solubility of the active ingredient or other excipients in the propellant mixture and to improve chemical stability. pharmdbm.com The compatibility of the drug substance (API) and excipients with the propellant is a critical aspect of preformulation studies in aerosol development. ijcrt.org Incompatibility can lead to degradation of the active ingredient, decreased bioavailability, or the creation of toxic byproducts. derangedphysiology.com

For aqueous-based aerosol systems, hydrocarbon propellants, being less dense than water and immiscible with it, can form three-phase systems (propellant vapor phase, water-immiscible liquid propellant layer, and aqueous product concentrate layer). unc.edu The proper selection and balance of excipients are crucial to maintain the physical and chemical stability of such heterogeneous systems. Interactions such as physical contact, chemical reactions, and physicochemical interactions between the drug and excipients in the presence of the propellant must be considered to ensure a stable and effective aerosol product. ijcrt.org

Computational Fluid Dynamics (CFD) Applications in Aerosol Propellant Research

Computational Fluid Dynamics (CFD) is a valuable tool in aerosol propellant research, providing insights into the complex dynamics of aerosol generation and transport that are difficult to observe experimentally. researchgate.netresearchgate.netmdpi.com CFD models can simulate the multiphase flow behavior that occurs when a liquefied propellant rapidly expands and mixes with the product concentrate upon actuation. mdpi.comddl-conference.com

In the context of hydrocarbon propellants and aerosol systems, CFD is used to:

Characterize aerosol flow: Simulate the flow patterns and velocity profiles of the aerosol plume as it is released from the nozzle. mdpi.com

Understand atomization: Model the complex two-phase flow dynamics and vapor/liquid structure of the propellant inside the valve and actuator, which is directly linked to the quality of atomization. ddl-conference.com

Predict particle behavior: Simulate the transport and deposition of aerosol particles, including the influence of turbulence on particle motion. researchgate.netresearchgate.net

Evaluate inhaler performance: While more commonly applied to pharmaceutical inhalers, the principles extend to understanding how propellant dynamics affect delivery from various aerosol devices. researchgate.netmdpi.com

CFD simulations can provide detailed visualizations of contours, flow patterns, and particle track plots, offering a deeper understanding of the physical factors influencing aerosol performance. mdpi.com For instance, CFD models can show the existence of vapor-rich regions and the formation of high-velocity jets during propellant release. ddl-conference.com Combining CFD with other methods like the Discrete Element Method (DEM) can further enhance the understanding of particle-particle and particle-wall interactions during aerosolization. researchgate.net Although the provided information does not detail specific CFD studies using this compound, the application of CFD to hydrocarbon propellant systems is a recognized approach for optimizing aerosol formulations and delivery systems by providing predictive capabilities for flow dynamics and particle behavior. ddl-conference.com

Thermodynamic Performance and Efficiency Investigations of Hydrocarbon Based Refrigerant Systems

Comparative Analysis of Energy Efficiency in Natural Refrigerant Systems (e.g., using R290, R600, R600a)

The energy efficiency of refrigeration systems is a critical factor in reducing indirect greenhouse gas emissions associated with energy consumption evonik.com. Hydrocarbon refrigerants like R290, R600, and R600a are recognized for their potential to achieve high energy efficiency compared to many synthetic refrigerants evonik.comtechsciresearch.com. Studies comparing systems using these natural refrigerants often highlight their superior thermodynamic properties, which can lead to more efficient heat transfer and cooling processes techsciresearch.com.

For instance, propane (B168953) (R290), available as DRIVOSOL® R290, is noted for its excellent thermodynamic and refrigeration properties, making it an efficient substitute, particularly in air conditioning systems operating at high ambient temperatures evonik.com. N-butane (R600) (this compound® R600) and isobutane (B21531) (R600a) (this compound® R600a) are characterized by potentially better operating behavior with lower refrigerant charge compared to conventional refrigerants evonik.com. The high purity emphasized for this compound® products is presented as a key characteristic that contributes to their performance coolingpost.comevonik.com.

While specific comparative energy efficiency data for systems explicitly using the this compound® brand of refrigerants was not extensively detailed in the search results, general research on R290, R600, and R600a indicates their high energy efficiency as a primary advantage evonik.comtechsciresearch.com. This efficiency contributes to a reduction in operational costs and a lower indirect environmental impact techsciresearch.com.

Heat Transfer Characteristics of Hydrocarbon Refrigerant Blends in Advanced Cooling Cycles

Hydrocarbon refrigerants, including the components offered under the this compound® brand (n-butane, isobutane, and propane), can be used as pure substances or in various mixing ratios to create blends evonik.comevonik.com. The heat transfer characteristics of these refrigerants and their blends are fundamental to the design and performance of cooling cycles. Efficient heat transfer during evaporation and condensation phases directly impacts the system's capacity and efficiency.

System-Level Optimization for Sustainable Refrigeration Technologies

Optimizing refrigeration systems that utilize hydrocarbon refrigerants like those available under the this compound® brand involves considering various aspects, including component selection, system architecture, and control strategies. The goal of system-level optimization is to maximize energy efficiency, ensure reliability, and minimize environmental impact.

The use of high-purity hydrocarbons (this compound® R290, R600, R600a) can contribute to system reliability and performance consistency evonik.com. Optimization efforts often focus on selecting appropriately sized compressors, condensers, evaporators, and expansion devices that are specifically designed or adapted for hydrocarbon refrigerants. Due to the flammability of hydrocarbons, safety considerations are paramount in system design and optimization, influencing charge limits and system architecture.

Technical advances have made it possible to use these refrigerants safely and efficiently coolingindia.in. Optimization also involves implementing advanced control algorithms to maintain optimal operating pressures and temperatures, respond to varying loads, and minimize energy consumption. The inherent energy efficiency of hydrocarbons evonik.comtechsciresearch.com provides a strong foundation for achieving highly sustainable refrigeration technologies through careful system-level design and optimization.

Material Compatibility Studies in Hydrocarbon Refrigerant Environments

Material compatibility is a critical aspect of designing and operating refrigeration systems, especially when introducing new refrigerants or using existing refrigerants in new applications. Studies on material compatibility in hydrocarbon refrigerant environments assess the potential degradation or adverse reactions between the refrigerant and various materials used in the system, such as metals, plastics, elastomers, and lubricants.

Over the years, the use of high-quality hydrocarbons has proven its worth due to their good compatibility and miscibility with the most common cooling lubricants coolingindia.in. This indicates that standard materials commonly used in refrigeration systems are generally compatible with hydrocarbon refrigerants like R290, R600, and R600a.

Role of Hydrocarbon Blends As Blowing Agents in Polymer Science and Engineering

Mechanism of Polymer Foaming and Cell Structure Development with Hydrocarbon Blowing Agents

The mechanism of polymer foaming with hydrocarbon blowing agents involves several key steps. Initially, the liquid hydrocarbon blend, such as a specific DRIVOSOL mixture, is dissolved or dispersed within the molten polymer matrix. As the pressure is reduced or the temperature is increased during processing (e.g., extrusion or molding), the solubility of the hydrocarbon in the polymer decreases. This leads to the nucleation of gas bubbles within the matrix. The volatile hydrocarbons, like the n-Butane, iso-Butane, and Propane (B168953) components of this compound, evaporate and expand within these bubbles. thegoodscentscompany.com This expansion exerts pressure on the surrounding polymer, causing it to deform and stretch, thus increasing the size of the cells. The composition of the blowing agent, including the specific ratio of its hydrocarbon components, influences the vapor pressure and solubility characteristics, which in turn affect the nucleation rate and growth dynamics of the cells. wikipedia.orgwikipedia.orgeasychem.org The process is carefully controlled to achieve a desired cell structure, including cell size and distribution, which are critical determinants of the final foam properties. In applications like cleaning agents, the rapid evaporation of the blowing agent contributes to the formation of fine-bubble foam upon dispensing. thegoodscentscompany.com

Influence of Blowing Agent Composition on Polymer Matrix Properties

The specific composition of the hydrocarbon blend used as a blowing agent, such as the different variants within the this compound family, can significantly influence the properties of the resulting polymer foam. The ratio of components like Propane, iso-Butane, and n-Butane in this compound affects its vapor pressure at a given temperature. wikipedia.orgwikipedia.orgfishersci.fi This pressure influences the foaming process, impacting the expansion ratio and the resulting foam density. Furthermore, the solubility and diffusion rates of the individual hydrocarbons within the polymer matrix can affect the cell morphology, including the uniformity and size of the cells. While detailed research findings specifically on how different this compound compositions impact the mechanical, thermal, or acoustic properties of various polymer matrices are not extensively detailed in the provided snippets, the suitability of this compound for polyolefins and styrene (B11656) polymers is mentioned. wikipedia.org The ability to create customized this compound blends with flexible pressure settings ranging from 1.2 to 7.8 bar allows for optimization of the foaming process for different polymers and desired foam characteristics. wikipedia.orgeasychem.org

An example of a specific this compound composition is this compound® 35D04, which has a pressure of 3.5 bar and a composition of 24.0% propane, 72.0% isobutane (B21531), and 4.0% n-butane. wikipedia.orgwikipedia.org This highlights how manufacturers can tailor the blend for specific applications and processing requirements.

This compound® VariantApproximate Pressure (at 20°C)Composition (Example: this compound® 35D04)
This compound® 121.2 ± 0.1 barHighly purified n-Butane wikipedia.org
This compound® 212.1 ± 0.1 barHighly purified iso-Butane wikipedia.orgwikipedia.org
This compound® 787.8 ± 0.1 barHighly purified Propane wikipedia.org
This compound® 35D043.5 bar24.0% Propane, 72.0% iso-Butane, 4.0% n-Butane wikipedia.orgwikipedia.org
This compound® 30B3.0 ± 0.1 barMixture of n-Butane and Propane fishersci.fi

Research on Sustainable Foaming Technologies utilizing Hydrocarbon Blends

Research in polymer foaming is increasingly focused on sustainable technologies, driven by environmental considerations such as the reduction of greenhouse gas emissions and the transition away from ozone-depleting substances. Hydrocarbon blowing agents, including the blends found in this compound, are considered more environmentally friendly alternatives compared to older generations of blowing agents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their lower global warming potential (GWP) and zero ozone depletion potential (ODP). While the provided search results highlight Evonik's general commitment to sustainability and resource efficiency fishersci.com, and mention efforts to reduce CO2 emissions in the transport of this compound wikipedia.org, detailed specific research findings on the utilization of this compound within advanced sustainable foaming technologies or its lifecycle assessment in polymer foam production are not extensively covered in the provided snippets. The focus in the search results is more on the purity and application of this compound as a propellant and general blowing agent.

Environmental Transport and Transformation of Hydrocarbon Propellants/refrigerants in Atmospheric and Terrestrial Systems

Soil and Aquatic Fate of Hydrocarbon Residues from Dissipation Studies

Due to their very high vapor pressures, propane (B168953) and butanes are predicted to remain solely in the air when released. canada.cacanada.ca Consequently, exposure to these short-chain alkanes in media such as soil and water is generally not considered relevant and is often not discussed in detail in environmental assessments. canada.cacanada.ca

For butanes, volatilization from soil surfaces is expected to be an important fate process based on estimated Henry's Law constants. keyera.comkeyera.com Photolysis and hydrolysis are not expected to be significant in soil. keyera.comkeyera.com Groundwater contamination is also not expected. keyera.comkeyera.com

Butane (B89635) is only slightly soluble in water. keyera.comkeyera.com While biodegradation of hydrocarbon propellants may occur in soil and water, volatilization is expected to be the most important removal process in these media. puregas.co.zafastenal.com For propane, volatilization from environmental waters is expected to be extremely rapid based on its estimated Henry's Law constant. fastenal.com The volatilization half-life from a model river has been estimated to be as low as 1.9 hours for propane. fastenal.com Bioconcentration in aquatic organisms is not considered important for propane based on estimated bioconcentration factors. fastenal.com

Modeling Atmospheric Lifetime and Dispersion Patterns of Gaseous Hydrocarbons

The atmospheric lifetime of lower alkanes is primarily determined by their reaction rate with hydroxyl radicals and chlorine atoms. copernicus.org Propane has an estimated atmospheric half-life ranging from 4.2 to 9.3 days, while ethane (B1197151) has a longer estimated half-life of 40 days. canada.ca Propane's lifetime is about 2 weeks in summer and 8 weeks in winter. copernicus.org Ethane's lifetime is longer, ranging from 2 to 8 months. copernicus.org

These lifetimes influence their dispersion patterns. Shorter-lived gases like propane, isobutane (B21531), and n-butane exhibit more pronounced seasonal and latitudinal gradients compared to longer-lived species like ethane. whiterose.ac.uk

Atmospheric model studies are used to understand the budget and dispersion of these gases. Some models have historically underestimated observed ethane and propane concentrations in the Northern Hemisphere, suggesting uncertainties in the understanding of their sources. nilu.com However, incorporating updated fossil fuel and geologic emission datasets can improve the agreement between modeled and observed levels. nilu.com

The atmospheric abundance of non-methane hydrocarbons (NMHCs), including ethane, propane, and butanes, increased significantly after 1950, peaking around 1970-1985 before declining due to emission reductions from oil and natural gas production and regulations. copernicus.org However, a reversal of this trend with increasing atmospheric abundances of ethane and propane has been observed in the Northern Hemisphere since around 2009-2010, attributed in part to increased oil and natural gas production in North America. whiterose.ac.ukcopernicus.org

Contribution of Hydrocarbon Release to Atmospheric Chemical Cycling

The release of hydrocarbons, including propane and butanes, contributes to atmospheric chemical cycling primarily through their role as precursors to tropospheric ozone and secondary organic aerosols. copernicus.orgresearchgate.net These substances significantly influence the hydroxyl radical (OH) budget through complex reaction cycles. copernicus.org

The photochemical production of ozone, a greenhouse gas, is enhanced by an increased burden of NMHCs. fluorocarbons.org Hydrocarbon propellants have an indirect Global Warming Potential (GWP) effect, primarily through tropospheric chemistry interactions. fluorocarbons.org The consumption of hydroxyl radicals by more reactive organic compounds emitted from anthropogenic activities can lead to an increase in methane (B114726) concentrations. fluorocarbons.org The photochemical production of ozone, also a greenhouse gas, is enhanced by an increased burden of NMHCs. fluorocarbons.org The indirect GWP component accounts for over 99% of the total GWP for propane and butane and over 95% for ethane. fluorocarbons.org

Lower alkanes like propane and butanes are precursors to the formation of oxygenated volatile organic compounds (OVOCs) such as acetone (B3395972) and acetaldehyde. copernicus.org For instance, oxidation of propane, n-butane, and isobutane contributes to the formation of acetaldehyde. copernicus.org

Data Tables

Based on the search results, here is a table summarizing some environmental fate properties of propane and butane:

PropertyPropaneButane (n-butane)Source Index
Expected Environmental CompartmentAirAir canada.cacanada.ca
Volatilization from SoilExpected to be dominantExpected to be important fastenal.com, keyera.comkeyera.com
Photolysis in SoilNot expected to be importantNot expected to be important fastenal.com, keyera.comkeyera.com
Hydrolysis in SoilNot expected to be importantNot expected to be important fastenal.com, keyera.comkeyera.com
Solubility in WaterSlightSlightly soluble fastenal.com, keyera.comkeyera.com
Volatilization from WaterExtremely rapidExpected to be most important removal process fastenal.com, puregas.co.za
BioconcentrationLow potential (log BCF 1.56-1.78)Low potential (log Kow) fastenal.com, canada.ca
Atmospheric Half-life4.2 to 9.3 days; 2-8 weeks4.2 to 9.3 days canada.ca, copernicus.org
Primary Atmospheric SinkReaction with OH radicals and chlorine atomsReaction with OH radicals copernicus.org, oecd.org

Historical Trajectories and Regulatory Influences on Hydrocarbon Propellant/refrigerant Research and Development

Evolution of Propellant Technologies: From CFCs to Hydrocarbons (e.g., Drivosol's emergence)

Historically, chlorofluorocarbons (CFCs), such as CFC-11 and CFC-12, were extensively utilized as propellants in aerosol products due to their non-flammability and effectiveness ipcc.chepa.gov. However, scientific understanding of their detrimental impact on the stratospheric ozone layer led to international agreements mandating their phase-out ipcc.chepa.govwhiterose.ac.ukjournals.co.za. The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, was a pivotal moment, accelerating the search for and adoption of alternative propellants ipcc.chepa.govwhiterose.ac.ukjournals.co.zailerspray.com.

This regulatory pressure spurred a significant transition in the aerosol industry towards alternative propellant systems. Among the most widely adopted alternatives were liquefied petroleum gases (LPGs), primarily mixtures of hydrocarbons such as propane (B168953), n-butane, and isobutane (B21531) epa.govjournals.co.zailerspray.comgrandviewresearch.com. These hydrocarbons offered several advantages, including lower cost and compatibility with a wide range of product formulations grandviewresearch.com. The shift to butane (B89635)/propane propellants became particularly significant in the early 1990s journals.co.za.

This compound is a direct outcome of this evolution, being a colorless aerosol propellant mixture typically containing n-butane, iso-butane, and propane evonik.comevonik.com. Its production emphasizes high purity through innovative purification steps to meet the requirements for various applications, including the cosmetic and household product industries evonik.comevonik.com. The availability of high-quality hydrocarbon propellants like this compound was crucial in enabling countries to develop their aerosol industries in the post-CFC era journals.co.za.

Different variants of this compound exist, characterized by varying mixing ratios of n-butane, iso-butane, and propane, allowing for flexible pressure stages ranging from 1.2 to 7.8 bar to suit specific application requirements evonik.comevonik.com. For instance, this compound 35D04 is described as a mixture of 24.0% propane, 72.0% iso-butane, and 4.0% n-butane, designed to achieve a specific pressure stage evonik.comevonik.com. Other examples include this compound 12, primarily highly purified n-butane, and this compound 21, primarily highly purified iso-butane, and this compound 78, primarily highly purified propane, each offering different pressure characteristics evonik.com.

Research Drivers for Transition to Environmentally Preferable Hydrocarbon Alternatives

The primary driver for the transition to hydrocarbon alternatives was the urgent need to replace CFCs due to their ozone-depleting potential ipcc.chepa.govwhiterose.ac.ukjournals.co.za. Research efforts focused on identifying substances that could provide the necessary propellant function without harming the ozone layer. Hydrocarbons emerged as viable candidates as they have zero ozone depletion potential.

Beyond ozone depletion, subsequent research drivers have included addressing the global warming potential (GWP) of propellants. While hydrocarbons have a lower GWP compared to many hydrofluorocarbons (HFCs) that were also used as CFC replacements, ongoing research continues to explore propellants with even lower environmental impact ilerspray.comgrandviewresearch.comgasesgrit.com.

Additionally, research has been driven by the increasing global demand for aerosol products across various sectors, including personal care, household goods, and industrial applications grandviewresearch.commarket.usmarketresearchfuture.com. This demand necessitates the availability of effective, reliable, and environmentally acceptable propellants. Research into hydrocarbon propellants has focused on improving their purity, consistency, and performance characteristics to meet the diverse requirements of these growing markets evonik.comevonik.com. Advancements in aerosol technology that enhance product efficiency and ease of use also contribute to the demand for suitable propellants market.us.

The need for compliant propellants that maintain performance standards while adhering to environmental regulations has been a continuous research focus market.us. This includes research into purification technologies to remove impurities that could affect product quality or introduce unwanted odors, a key feature highlighted in the production of high-purity hydrocarbon propellants like this compound evonik.comevonik.companpage.de.

Impact of International Regulations on Hydrocarbon Research and Innovation

International regulations, most notably the Montreal Protocol and its subsequent amendments, have had a profound impact on research and innovation in the field of aerosol propellants. The initial phase-out of CFCs under the Montreal Protocol directly stimulated research into alternative propellant systems, including hydrocarbons ipcc.chepa.govwhiterose.ac.ukjournals.co.za. This created a significant market demand for non-CFC propellants, driving innovation in their production and purification.

The success of the Montreal Protocol in phasing out halocarbon propellants led to the widespread adoption of volatile organic compounds (VOCs), predominantly hydrocarbons, as replacements in non-medical aerosols ipcc.chwhiterose.ac.uk. This shift, while resolving the ozone depletion issue, brought focus to the role of VOCs in air quality and their indirect contribution to climate change. Subsequent regulations and environmental concerns have encouraged research into optimizing hydrocarbon blends and exploring other alternatives with lower VOC emissions or GWP grandviewresearch.commarket.us.

The Kigali Amendment to the Montreal Protocol, which aims to phase down high-GWP HFCs, further reinforces the regulatory landscape that influences propellant research ilerspray.comresearchgate.net. While hydrocarbons have a lower GWP than many HFCs, the continued focus on reducing greenhouse gas emissions encourages ongoing research into the environmental profile of all propellants and the development of even more sustainable options grandviewresearch.comgasesgrit.com.

International standards, such as those from the United States Pharmacopeia (USP), also influence the quality and purity requirements for propellants used in certain applications, including some where high-purity hydrocarbons like this compound are utilized evonik.companpage.depanpage.de. Compliance with these standards necessitates specific research and development efforts in purification and quality control.

Case Studies in Industrial Adoption of Hydrocarbon-Based Technologies

The industrial adoption of hydrocarbon-based propellant technologies is widely evident across the aerosol industry, particularly following the mandates of the Montreal Protocol. Hydrocarbons are currently the most commonly used aerosol propellants globally, accounting for a significant market share grandviewresearch.com.

One notable case study is the experience of Puregas in South Africa. Founded in 1971 as the first hydrocarbon aerosol propellant company in the country, Puregas initially faced slow adoption of hydrocarbon technology journals.co.za. However, the implementation of the Montreal Protocol after 1989 led to a significant shift in the South African aerosol industry towards predominantly hydrocarbon propellants, particularly butane/propane blends, positioning Puregas as a significant industry player journals.co.za. This demonstrates how regulatory drivers directly translated into industrial adoption and market growth for hydrocarbon-based solutions.

Another relevant example is Evonik, the producer of this compound. Evonik actively markets this compound as a high-purity aerosol propellant mixture of n-butane, iso-butane, and propane, highlighting its suitability for demanding applications like cosmetics due to its odor neutrality evonik.comevonik.comspecialchem.com. Evonik's investment in production plants to enhance petrochemical specialties and adapt processes for producing high-purity liquefied gas mixtures like this compound illustrates industrial commitment to meeting the market demand for high-quality hydrocarbon propellants coolingpost.com. Their offering of customizable this compound blends based on specific pressure requirements further exemplifies the industrial response to diverse application needs within the hydrocarbon propellant market evonik.comevonik.com.

The widespread use of hydrocarbon propellants in various consumer products, such as deodorants, shaving foam, hair mousse, household sprays, and technical sprays, represents broad industrial adoption evonik.comevonik.comspecialchem.com. The dominance of the household and consumer products segment in the aerosol propellants market, heavily reliant on hydrocarbons, further underscores their successful industrial integration grandviewresearch.com.

Computational Chemistry and Molecular Modeling of Hydrocarbon Mixtures

Quantum Mechanical Studies of Hydrocarbon Reactivity and Stability

Quantum mechanics provides fundamental insights into the electronic structure of molecules, which in turn governs their reactivity and stability. For the hydrocarbon components of DRIVOSOL—propane (B168953), n-butane, and isobutane (B21531)—quantum mechanical calculations are instrumental in determining key thermochemical and kinetic parameters.

Detailed research findings from quantum mechanical studies, particularly using ab initio and density functional theory (DFT) methods, have elucidated the bond dissociation energies (BDEs) and heats of formation for these alkanes. The C-H bond strength, a critical factor in the chemical stability of these hydrocarbons, varies depending on whether the hydrogen atom is attached to a primary, secondary, or tertiary carbon. For instance, the tertiary C-H bond in isobutane is weaker than the secondary C-H bonds in propane and n-butane, which are in turn weaker than the primary C-H bonds present in all three molecules. This has significant implications for their reactivity, as the weaker C-H bond in isobutane makes it more susceptible to hydrogen abstraction reactions. researchgate.net

First-principles calculations have also been employed to investigate the thermodynamics of reactions such as propane dehydrogenation to propene. tandfonline.comacs.orgacs.orgresearchgate.netdtu.dk These studies provide valuable data on reaction enthalpies and activation energies, which are crucial for understanding potential degradation pathways or intended chemical transformations of these hydrocarbons.

Table 1: Calculated Thermochemical Data for this compound Components

Quantum mechanically calculated heats of formation and C-H bond dissociation energies (BDEs) for the primary hydrocarbon components of this compound.

CompoundParameterCalculated Value (kJ/mol)
Propane (CH₃CH₂CH₃)ΔHf°-105.04 ± 0.18
Primary C-H BDE~423
n-Butane (CH₃(CH₂)₂CH₃)ΔHf°-126.15 ± 0.54
Secondary C-H BDE~414
Isobutane (CH(CH₃)₃)ΔHf°-134.64 ± 0.31
Tertiary C-H BDE~401

Molecular Dynamics Simulations of Hydrocarbon Phase Transitions and Interactions

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the physical movements of atoms and molecules, providing a bridge between the microscopic and macroscopic properties of matter. For the hydrocarbon mixtures found in this compound, these simulations are particularly useful for investigating phase transitions and intermolecular interactions.

Simulations have been extensively used to determine the vapor-liquid equilibria (VLE) of binary and ternary mixtures of propane, n-butane, and isobutane. nih.govresearchgate.netacs.org These studies can predict phase diagrams, including bubble and dew point pressures at various temperatures and compositions, which are fundamental to the performance of this compound as an aerosol propellant. The accuracy of these simulations is highly dependent on the force fields used to describe the interactions between the hydrocarbon molecules.

Table 2: Simulated Vapor-Liquid Equilibrium Data for a Propane/n-Butane Mixture

Representative data from molecular dynamics or Monte Carlo simulations for a 50/50 mol% propane/n-butane mixture, illustrating the relationship between temperature, pressure, and phase composition.

Temperature (K)Pressure (bar)Liquid Phase Mole Fraction (Propane)Vapor Phase Mole Fraction (Propane)
2833.50.500.75
3035.80.500.68
3238.90.500.62
34313.00.500.57

Predictive Models for Mixture Thermodynamics and Transport Phenomena

Predictive models, often based on equations of state (EoS) or corresponding states principles, are essential for the engineering and application of hydrocarbon mixtures like this compound. These models allow for the rapid calculation of thermodynamic and transport properties without the need for extensive experimental measurements or computationally intensive simulations.

The Peng-Robinson EoS is a widely used thermodynamic model for predicting the phase behavior of hydrocarbon systems. researchgate.netaip.orgijcea.org By using parameters specific to propane, n-butane, and isobutane, and applying appropriate mixing rules, the Peng-Robinson EoS can accurately predict the pressure-volume-temperature (PVT) behavior of this compound mixtures. ijcea.orgresearchgate.net These models are crucial for determining properties such as vapor pressure, density, and enthalpy, which are critical for the performance of aerosol propellants.

For transport properties, which describe the movement of mass, momentum, and energy, various predictive models exist. For instance, the thermal conductivity and viscosity of light hydrocarbon mixtures can be estimated using empirical correlations or more fundamentally based models. researchgate.nettaylorfrancis.comengineeringtoolbox.com These properties are important for understanding heat transfer and fluid flow characteristics of this compound during its application.

Table 3: Peng-Robinson Equation of State Parameters for this compound Components

Critical properties and acentric factors for the main components of this compound, used as input for the Peng-Robinson equation of state.

CompoundCritical Temperature (K)Critical Pressure (bar)Acentric Factor
Propane369.842.50.152
n-Butane425.238.00.201
Isobutane408.136.50.181

Development of Structure-Property Relationships for Hydrocarbon Blends

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of molecules with their physical and chemical properties. intofuture.org For the hydrocarbon blends found in this compound, QSPR can be used to predict properties based on the molecular characteristics of the individual components and the composition of the mixture.

A fundamental structure-property relationship for alkanes is the dependence of boiling point on molecular size and branching. quora.combritannica.comlibretexts.orglibretexts.orgpressbooks.pub For a homologous series of n-alkanes, the boiling point increases with increasing carbon chain length due to stronger van der Waals forces. libretexts.orglibretexts.orgpressbooks.pub Among isomers, branched alkanes like isobutane have lower boiling points than their straight-chain counterparts like n-butane. libretexts.orglibretexts.org This is because the more compact, spherical shape of branched isomers reduces the surface area available for intermolecular interactions. britannica.comlibretexts.orglibretexts.org

Similarly, viscosity, a measure of a fluid's resistance to flow, is also related to molecular structure. britannica.com For the components of this compound, viscosity generally increases with increasing molecular weight. These relationships can be quantified through QSPR models, which can then be used to predict the properties of different this compound formulations.

Table 4: Physical Properties and Molecular Structure of this compound Components

Comparison of the boiling points and molecular structures of the primary components of this compound, illustrating the relationship between structure and physical properties.

CompoundMolecular FormulaStructureBoiling Point (°C at 1 atm)
PropaneC₃H₈Linear-42.1
n-ButaneC₄H₁₀Linear-0.5
IsobutaneC₄H₁₀Branched-11.7

Emerging Research Frontiers and Sustainable Innovations for Hydrocarbon Technologies

Novel Synthesis Routes for High-Purity Hydrocarbon Feedstocks

The production of high-purity hydrocarbon feedstocks, such as the components found in DRIVOSOL, is critical for demanding applications. Evonik produces this compound at its facility in Marl, Germany, processing C4-based raw material streams like crude-C4 or FCC-C4 (Fluid Catalytic Cracking-C4) sourced from steam crackers or refineries. evonik.comevonik.com A significant focus is placed on innovative purification steps during production to eliminate disturbing substances and achieve the required high purity and low water content. evonik.comevonik.com This emphasis on advanced purification techniques, while not detailed as entirely "novel synthesis" in terms of creating the basic hydrocarbon structures, represents innovation in refining and preparing these hydrocarbons to meet the high-purity demands of markets like cosmetics and chemical synthesis. evonik.comevonik.comevonik.com The consistent quality achieved through these processes is a key technical detail of this compound production. evonik.comevonik.com

Advanced Applications of Hydrocarbon Mixtures in Niche Scientific Fields

While widely known for their use as aerosol propellants in consumer products like shaving foam, hair mousse, and deodorants, as well as in household and technical sprays evonik.comevonik.com, the high purity of this compound components enables their use in more specific and potentially niche applications. This compound 21, for instance, is noted as being suitable for the synthesis of polyolefins and styrene (B11656) polymers, serving as an auxiliary component and blowing agent in the production of packaging and technical polymers. specialchem.comspecialchem.com This indicates a role beyond simple propellant function, venturing into materials science and polymer synthesis. Furthermore, hydrocarbon-based gases, including those under the this compound brand (R290 - Propane (B168953), R600 - n-Butane, R600a - iso-Butane), are utilized as natural refrigerants, offering environmental advantages in heating, cooling, and freezing applications. coolingpost.comevonik.com The use of a this compound mixture in freeze sprays for locating thermal malfunctions in electronic circuits also represents a more specialized application. eleshop.eu The high purity is a critical factor for performance in these diverse applications, from ensuring consistent aerosol performance to meeting the requirements for chemical synthesis and refrigerant use.

Integration of Digitalization and AI in Hydrocarbon Mixture Design and Optimization

The optimization of hydrocarbon mixtures for specific applications can benefit from digital tools. Evonik offers a "this compound® Tuner," a digital tool that assists customers in formulating their customized aerosol propellants by calculating the appropriate mixing ratios of n-Butane, iso-Butane, and Propane to achieve desired pressure stages. evonik.comevonik.comevonik.com This exemplifies the integration of digitalization in the design and optimization of this compound mixtures, allowing for precise control over product properties based on specific requirements. While the available information describes this as a calculation tool, it demonstrates how digital platforms can streamline the process of developing tailored hydrocarbon blends. The ability to easily calculate mixture ratios based on desired pressure through digitalization is highlighted as a benefit. evonik.comevonik.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.